

Comprehensive Technical Guide: Characterization and Utility of C₈H₁₃F₂NO₂

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Compound of Interest

Compound Name: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Cat. No.: B11810138

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Focus Entity: tert-Butyl 3,3-difluoroazetidine-1-carboxylate[1]

Executive Summary

In the realm of high-precision medicinal chemistry, the molecular formula C₈H₁₃F₂NO₂ most prominently represents 1-Boc-3,3-difluoroazetidine (CAS: 1255666-59-1).[1] This compound is a critical fluorinated building block used to modulate the physicochemical properties of drug candidates.

The strategic incorporation of the gem-difluoroazetidine motif serves two primary functions in lead optimization:

- **Bioisosterism:** It acts as a metabolically stable surrogate for proline or piperidine rings.
- **Electronic Modulation:** The electron-withdrawing fluorine atoms lower the pK_a of the amine (upon deprotection), reducing hERG liability and improving membrane permeability.

This guide provides a rigorous technical analysis of the molecule's weight, structural elucidation, synthetic pathways, and application in pharmaceutical development.

Part 1: Physicochemical Characterization

The accurate determination of molecular weight and formula is the first step in validating the identity of a synthesized intermediate.

1.1 Quantitative Data Profile

Parameter	Value	Technical Note
Molecular Formula	C ₈ H ₁₃ F ₂ NO ₂	Confirmed by HRMS
Molecular Weight (Average)	193.19 g/mol	Used for stoichiometry calculations
Monoisotopic Mass	193.0914 Da	Required for Mass Spectrometry (M+)
CAS Number	1255666-59-1	Unique Identifier
Physical State	Liquid / Low-melting Solid	Density ≈ 1.18 g/cm ³
Boiling Point	~204°C (Predicted)	At 760 mmHg

1.2 Isotopic Distribution Logic

For high-resolution mass spectrometry (HRMS), understanding the isotopic pattern is crucial for eliminating false positives.

- Carbon (¹³C): With 8 carbons, the probability of finding one ¹³C atom is approx.
 - . Expect an M+1 peak at ~8-9% intensity of the base peak.
- Fluorine (¹⁹F): Fluorine is monoisotopic. It does not contribute to the M+1 or M+2 pattern, simplifying the spectrum compared to chlorinated or brominated analogs.

Part 2: Structural Elucidation & Analytical Logic

To scientifically validate C₈H₁₃F₂NO₂ as 1-Boc-3,3-difluoroazetidine, a multi-modal analytical approach is required.

2.1 Analytical Workflow

The following diagram illustrates the decision matrix for confirming the structure, prioritizing non-destructive methods (NMR) before destructive ones (MS).



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Figure 1: Analytical decision matrix for structural validation.

2.2 Spectroscopic Signatures

- ^1H NMR (Chloroform-d):
 - 1.44 ppm (s, 9H): Characteristic tert-butyl (Boc) group.
 - 4.20–4.30 ppm (t, 4H): The methylene protons of the azetidine ring. The triplet splitting arises from coupling with the adjacent fluorine atoms ().
- ^{19}F NMR:
 - -100.0 ppm (approx): A strong singlet or quintet (depending on decoupling) confirming the gem-difluoro motif. The absence of splitting confirms equivalence of the fluorines due to ring symmetry.

Part 3: Synthetic Protocols

Two primary pathways exist for accessing this molecule. Method A is preferred for laboratory-scale synthesis due to the availability of the ketone precursor.

3.1 Method A: Deoxofluorination of N-Boc-3-azetidinone

This method utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the ketone directly to the gem-difluoro moiety.

Reagents:

- tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)
- DAST (Fluorinating agent)

- Dichloromethane (DCM) (Solvent)

Protocol:

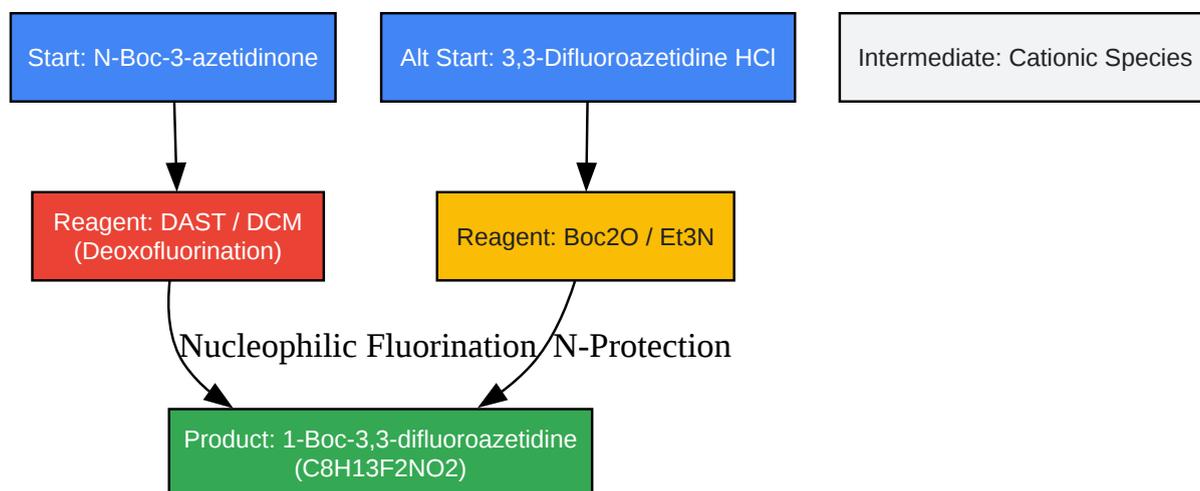
- Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool to 0°C.
- Addition: Dropwise add DAST (1.5 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃.
- Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc) yields the pure C₈H₁₃F₂NO₂ product.

3.2 Method B: Boc-Protection of 3,3-Difluoroazetidine HCl

Used when the fluorinated core is purchased as a salt.

Protocol:

- Suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in DCM.
- Add Triethylamine (2.5 eq) to neutralize the salt.
- Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
- Stir at RT for 4 hours. Wash with water and brine to isolate the product.



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Figure 2: Synthetic pathways for the preparation of C₈H₁₃F₂NO₂.

Part 4: Applications in Drug Discovery

The C₈H₁₃F₂NO₂ scaffold is rarely the final drug; it is a building block. Its value lies in its ability to be deprotected (removing the Boc group) to yield the free amine, which is then coupled to larger pharmacophores.

4.1 The Gem-Difluoro Effect

Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly alters the molecule:

- **Lipophilicity:** The C-F bond is highly polar but non-polarizable, often increasing overall lipophilicity (logP) and improving blood-brain barrier penetration.
- **Conformational Lock:** The gauche effect of the fluorine atoms can lock the azetidine ring into specific conformations, potentially increasing binding affinity to target receptors (e.g., Melanocortin-4 receptors).
- **Metabolic Stability:** The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), blocking oxidative metabolism at the 3-position.

4.2 Case Study Reference

Research into Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity has utilized acylated piperidine and azetidine derivatives. The 3,3-difluoroazetidine moiety is often employed to reduce the basicity of the nitrogen, thereby reducing off-target effects (such as hERG inhibition) while maintaining potency.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1255666-59-1, tert-Butyl 3,3-difluoroazetidine-1-carboxylate. Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester. Retrieved from [\[Link\]](#)
- Google Patents. Acylated piperidine derivatives as melanocortin-4 receptor agonists (EP1773338B1).

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Sources

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